3-(2-Methylphenyl)propionoyl chloride
Overview
Description
3-(2-Methylphenyl)propionoyl chloride: is an organic compound with the molecular formula C10H11ClO . It is a derivative of propionic acid and is characterized by the presence of a 2-methylphenyl group attached to the propionoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It is known that this compound can undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a 2-methylphenyl group. This position is often reactive due to the stabilization of intermediates by the adjacent aromatic ring .
Mode of Action
The mode of action of 3-(2-Methylphenyl)propanoyl chloride involves its interaction with nucleophiles. The chloride group attached to the carbonyl carbon makes it a good leaving group, allowing nucleophilic substitution reactions to occur . For example, it can react with amines, alcohols, thiols, and water to form corresponding amides, esters, thioesters, and carboxylic acids .
Biochemical Pathways
The compound’s ability to form various derivatives suggests that it could potentially influence a wide range of biochemical processes depending on the nucleophile it reacts with .
Result of Action
The molecular and cellular effects of 3-(2-Methylphenyl)propanoyl chloride are largely dependent on the nucleophile it reacts with. The resulting compound could have various effects, ranging from enzyme inhibition to protein binding .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reaction with Propionic Acid and Phosphorus Trichloride:
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Reaction with Propionic Acid and Phosphorus Pentachloride:
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Reaction with Propionic Acid and Sulfoxide Chloride:
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Reaction with Propionic Acid and Phosgene:
Industrial Production Methods:
- The industrial production of 3-(2-Methylphenyl)propionoyl chloride typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Acyl Substitution:
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Oxidation and Reduction Reactions:
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Substitution Reactions:
Reagents and Conditions: Halogenating agents such as thionyl chloride can be used to substitute the hydroxyl group.
Major Products: The major products formed are halogenated derivatives.
Scientific Research Applications
Chemistry:
- 3-(2-Methylphenyl)propionoyl chloride is used as an intermediate in organic synthesis for the preparation of various derivatives .
Biology:
- It is used in the synthesis of biologically active compounds that can be used in biochemical studies .
Medicine:
- The compound is used in the pharmaceutical industry for the synthesis of drugs and active pharmaceutical ingredients .
Industry:
Comparison with Similar Compounds
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Propionyl Chloride:
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Benzoyl Chloride:
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Acetyl Chloride:
Uniqueness:
Properties
IUPAC Name |
3-(2-methylphenyl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIIURRHLIYNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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